molecular formula C12H11BrN2O3 B13714193 5-Bromo-4-(2,3-dimethoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,3-dimethoxyphenyl)imidazole-2-carbaldehyde

Cat. No.: B13714193
M. Wt: 311.13 g/mol
InChI Key: VFIFWSBGHQIYOL-UHFFFAOYSA-N
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Description

5-Bromo-4-(2,3-dimethoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . This particular compound features a bromine atom at the 5-position and a 2,3-dimethoxyphenyl group at the 4-position, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(2,3-dimethoxyphenyl)imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines under specific conditions . One common method includes the reaction of 2,3-dimethoxybenzaldehyde with 5-bromoimidazole in the presence of a suitable catalyst and solvent.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(2,3-dimethoxyphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Bromo-4-(2,3-dimethoxyphenyl)imidazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2,3-dimethoxyphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4-(2,3-Dimethoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom at the 5-position.

    5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the 2,3-dimethoxy substitution on the phenyl ring.

    4-(2,3-Dimethoxyphenyl)imidazole: Lacks the aldehyde functional group at the 2-position.

Uniqueness: 5-Bromo-4-(2,3-dimethoxyphenyl)imidazole-2-carbaldehyde is unique due to the presence of both the bromine atom and the 2,3-dimethoxyphenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

5-bromo-4-(2,3-dimethoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H11BrN2O3/c1-17-8-5-3-4-7(11(8)18-2)10-12(13)15-9(6-16)14-10/h3-6H,1-2H3,(H,14,15)

InChI Key

VFIFWSBGHQIYOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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